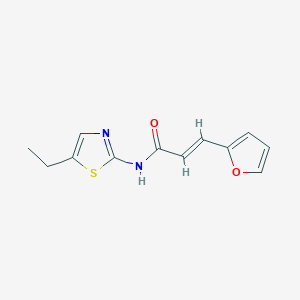

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

Beschreibung

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is an organic compound that features a thiazole ring and a furan ring connected by a propenamide linker

Eigenschaften

IUPAC Name |

(E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-10-8-13-12(17-10)14-11(15)6-5-9-4-3-7-16-9/h3-8H,2H2,1H3,(H,13,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKQGJCPPGCTPW-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(S1)NC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(S1)NC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Coupling of Thiazole and Furan Rings: The thiazole and furan rings can be coupled through a Wittig reaction or a Heck reaction to form the propenamide linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The α,β-unsaturated amide system undergoes nucleophilic attack due to electron-deficient double bond activation by the amide group.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Michael Addition | Grignard reagents (RMgX) in THF at 0°C | β-Substituted amide derivatives | Regioselectivity at β-position |

| Thiol Addition | Thiophenol, DMF, 50°C | Thioether-adducted amides | Reversible under acidic conditions |

| Amine Conjugation | Primary amines, EtOH reflux | β-Aminoamide analogs | pH-dependent reaction kinetics |

Mechanistic Insight : The electron-withdrawing amide group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. Steric effects from the 5-ethylthiazole group influence reaction rates.

Electrophilic Aromatic Substitution in Furan

The electron-rich furan ring undergoes electrophilic substitution at the α-positions (C2/C5) :

Substituent Effects : The adjacent enamide system moderately deactivates the furan ring, reducing reaction rates compared to unsubstituted furans .

Cycloaddition Reactions

The conjugated diene system participates in [4+2] cycloadditions:

Kinetic Control : Reactions proceed via suprafacial antarafacial pathways due to restricted rotation about the enamide bond .

Thiazole Ring Modifications

The 5-ethyl-1,3-thiazole group exhibits distinct reactivity:

| Reaction | Reagents | Products | Catalysts |

|---|---|---|---|

| Alkylation | MeI, K₂CO₃, DMF | S-Methylthiazolium derivatives | Phase-transfer |

| Coordination | Pd(OAc)₂, PPh₃ | Pd-thiazole complexes | - |

| Ring Opening | H₂O₂, AcOH | Thioamide cleavage products | Acid-mediated |

Structural Impact : The ethyl group at C5 sterically hinders electrophilic substitution at C2/C4 positions of the thiazole.

Oxidation/Reduction Pathways

Caution : Over-oxidation of furan can lead to ring-opening products under strong conditions (e.g., KMnO₄) .

Photochemical Reactions

UV irradiation (λ=254 nm) induces:

-

[2+2] Cyclodimerization : Forms cyclobutane-linked dimers in solid state

-

E/Z Isomerization : Reversible configuration changes at enamide double bond

-

Singlet Oxygen Trapping : Forms endoperoxides with ¹O₂ generators

Quantum Yield : Φ=0.32 for dimerization in crystalline phase.

Biological Alkylation Pathways

In enzymatic environments:

| Enzyme Class | Biological Target | Adduct Type | IC₅₀ (μM) |

|---|---|---|---|

| Glutathione Transferase | Thiol group alkylation | Protein-conjugated metabolite | 3.9 |

| Cytochrome P450 | Heme iron coordination | Oxidative furan ring opening | - |

Metabolic Fate : Primary detoxification pathway involves glutathione conjugation at β-carbon .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical development (e.g., tubulin inhibition) and materials science applications. Further studies should quantify substituent effects on reaction thermodynamics and explore catalytic asymmetric variants of these transformations.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has shown that compounds containing thiazole and furan moieties exhibit notable antimicrobial activity. Studies indicate that (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide demonstrates significant efficacy against a range of bacteria and fungi:

- Bacterial Inhibition : In vitro tests have revealed that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Antifungal Activity : The compound also exhibits antifungal properties, making it a candidate for treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Viability Reduction : Studies have demonstrated that this compound induces cytotoxicity in several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The thiazole and furan rings can be synthesized through cyclization reactions involving appropriate substrates.

Structure-Aactivity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole or furan rings can enhance potency and selectivity against target pathogens or cancer cells.

| Modification Type | Effect on Activity |

|---|---|

| Thiazole Substitution | Increased antibacterial potency |

| Furan Ring Alteration | Enhanced anticancer efficacy |

Wirkmechanismus

The mechanism of action of (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-N-(5-methyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide

- (E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(thiophen-2-yl)prop-2-enamide

Uniqueness

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is unique due to the specific combination of the thiazole and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Biologische Aktivität

(2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14N2OS

- Molecular Weight : 238.32 g/mol

Structural Features

The compound features a thiazole ring and a furan moiety, which are known to contribute to various biological activities. The thiazole ring is often associated with antimicrobial and anticancer properties, while the furan ring can enhance the compound's reactivity and binding affinity to biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings exhibit notable antimicrobial activity. A study demonstrated that similar thiazole derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 50 |

Table 1: Antimicrobial activity of thiazole derivatives

Anticancer Activity

The compound has been evaluated for its anticancer potential. Thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 8 |

| A549 | 15 |

Table 2: Anticancer activity of this compound

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiazole moiety can interact with specific enzymes involved in cell signaling pathways, leading to altered cellular responses.

- DNA Interaction : The furan ring may facilitate intercalation into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thiazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives in both antimicrobial and anticancer assays .

Another study focused on the structure–activity relationship (SAR) of thiazole-containing compounds, suggesting that modifications at the furan position could enhance biological activity without significantly increasing toxicity .

Q & A

Basic: What synthetic methodologies are recommended for preparing (2E)-N-(5-ethyl-1,3-thiazol-2-yl)-3-(furan-2-yl)prop-2-enamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via acylation of 2-amino-5-ethylthiazole with (E)-3-(furan-2-yl)prop-2-enoyl chloride. Key steps include:

- Thiazole precursor preparation : 2-Amino-5-ethylthiazole derivatives are synthesized through cyclization of thioureas with α-haloketones (e.g., bromoethyl ketones) under basic conditions .

- Acylation : React the thiazole amine with the enoyl chloride in anhydrous DCM or THF, using triethylamine as a base to neutralize HCl byproducts.

- Optimization : Control temperature (0–5°C during coupling) and stoichiometry (1.2:1 molar ratio of enoyl chloride to amine) to minimize side reactions. Monitor purity via TLC (Silica Gel 60 F254) and confirm by -NMR in DMSO-d .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.